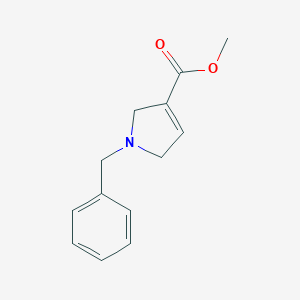

Methyl 1-benzyl-2,5-dihydropyrrole-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 1-benzyl-2,5-dihydropyrrole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-16-13(15)12-7-8-14(10-12)9-11-5-3-2-4-6-11/h2-7H,8-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRKHGZZFPSTQSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CCN(C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60363946 | |

| Record name | Methyl 1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101046-34-8 | |

| Record name | Methyl 1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Guide to the Synthesis of Methyl 1-benzyl-2,5-dihydropyrrole-3-carboxylate: Principles and Protocols

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic strategy for obtaining Methyl 1-benzyl-2,5-dihydropyrrole-3-carboxylate. The 2,5-dihydropyrrole, also known as a 3-pyrroline, is a privileged heterocyclic scaffold frequently encountered in medicinal chemistry and drug development due to its role as a versatile synthetic intermediate for biologically active molecules.[1][2] This document moves beyond a simple recitation of steps to elucidate the chemical principles and strategic decisions underpinning the selected synthetic route. We will focus on the highly effective [3+2] cycloaddition reaction involving an in situ generated azomethine ylide, a method prized for its elegance and control. Detailed experimental protocols, mechanistic insights, and characterization data are provided to enable researchers to replicate and adapt this methodology for their specific applications in drug discovery and materials science.[1]

Strategic Imperatives in Heterocycle Synthesis

The construction of the 3-pyrroline ring system is a classic challenge in organic synthesis. While numerous methods exist, including intramolecular cyclizations and ring-closing metathesis, the [3+2] dipolar cycloaddition stands out for its atom economy and high degree of regiochemical control.[3][4] This approach involves the reaction of a three-atom dipole (the azomethine ylide) with a two-atom component (a dipolarophile, such as an alkyne or alkene).

For the synthesis of this compound, the key challenge is the precise installation of the N-benzyl group, the C3-methyl carboxylate, and the endocyclic double bond. The azomethine ylide cycloaddition strategy elegantly addresses these requirements in a single, convergent step.

Chosen Synthetic Pathway: [3+2] Cycloaddition

The core of our recommended strategy is the reaction between an azomethine ylide, generated in situ from a stable precursor, and an acetylenic dipolarophile. This pathway was selected for several compelling reasons:

-

Convergence: Two key fragments are joined in a single, ring-forming step, leading to a rapid increase in molecular complexity.

-

Mild Conditions: The reaction typically proceeds at room temperature, preserving sensitive functional groups.

-

High Regioselectivity: The electronic nature of the ylide and the dipolarophile dictates a predictable regiochemical outcome, minimizing the formation of unwanted isomers.

-

Precursor Stability: Modern methods utilize stable, commercially available precursors for the transient ylide, such as N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine, enhancing the safety and reproducibility of the procedure.[4][5]

The overall workflow is visualized below.

Caption: High-level workflow for the synthesis via [3+2] cycloaddition.

Mechanistic Underpinnings

The success of this synthesis hinges on the controlled generation and reaction of the azomethine ylide. This transient species is a 1,3-dipole, possessing a positive and a negative charge separated by an additional atom.

-

Ylide Generation: The process is initiated by treating N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine with a catalytic amount of acid, such as trifluoroacetic acid (TFA). The acid protonates the methoxy group, which is subsequently eliminated as formaldehyde and methanol. The trimethylsilyl group is then lost, generating the reactive N-benzyl azomethine ylide.

-

Cycloaddition: The generated ylide immediately enters into a concerted, pericyclic reaction with the dipolarophile, methyl propiolate. The electron-rich termini of the ylide attack the electron-deficient alkyne, forming a five-membered ring in a single, stereospecific step.

The diagram below illustrates the flow of electrons in this key ring-forming reaction.

Caption: Conceptual overview of the [3+2] cycloaddition reaction mechanism.

Experimental Protocol

This protocol is a self-validating system designed for reproducibility. Adherence to stoichiometry, solvent purity, and atmospheric conditions is critical for achieving the desired outcome.

Materials and Reagents

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |

| N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine | 237.42 | 3.0 | 1.0 |

| Methyl propiolate | 84.07 | 3.0 | 1.0 |

| Trifluoroacetic acid (TFA) | 114.02 | 0.6 | 0.2 |

| Tetrahydrofuran (THF), anhydrous | 72.11 | - | Solvent |

| Ethyl Acetate (EtOAc) | 88.11 | - | Eluent |

| Hexane | 86.18 | - | Eluent |

Step-by-Step Synthesis Procedure

-

Reaction Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add methyl propiolate (3.0 mmol, 1.0 equiv.).

-

Solvent Addition: Dissolve the dipolarophile in 15 mL of anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Catalyst Addition: Add trifluoroacetic acid (0.6 mmol, 0.2 equiv.) to the stirred solution.

-

Precursor Addition: In a separate syringe, draw up N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine (3.0 mmol, 1.0 equiv.). Add this precursor dropwise to the reaction mixture over a period of 1 hour at room temperature. The use of a syringe pump is highly recommended to ensure a slow, steady addition rate, which is crucial for controlling the concentration of the transient ylide.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for an additional 3-4 hours after the addition is complete. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of Hexane:EtOAc as the mobile phase. The disappearance of the starting materials and the appearance of a new, lower Rf spot indicates product formation.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the THF.

-

Purification: Purify the resulting residue by flash column chromatography on silica gel. Elute with a gradient of Hexane and Ethyl Acetate (e.g., starting from 95:5 and gradually increasing the polarity to 80:20) to isolate the pure product.

-

Characterization: Combine the pure fractions, remove the solvent in vacuo, and dry the resulting oil or solid under high vacuum. Characterize the product using NMR (¹H, ¹³C), IR spectroscopy, and High-Resolution Mass Spectrometry (HRMS) to confirm its identity and purity.[5][6]

Concluding Remarks

The synthesis of this compound via a [3+2] dipolar cycloaddition represents a highly efficient and elegant approach to this valuable heterocyclic building block. The methodology provides a reliable and scalable route, distinguished by its operational simplicity and mild reaction conditions. By understanding the underlying mechanism and the rationale for the procedural choices, researchers in drug development and materials science can confidently employ this strategy to access this and related pyrroline structures for their discovery programs. The potential for this compound to serve as an intermediate for antimicrobial or anticancer agents underscores the importance of robust synthetic access.[1][4]

References

- 1. Buy this compound | 101046-34-8 [smolecule.com]

- 2. mdpi.com [mdpi.com]

- 3. Recent Advancements in Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and synthesis of novel N-benzyl-2,5-dihydro-1H-pyrrole-linked benzopyrimidine conjugates as antimicrobial agents: study combining in vitro and in silico analysis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

Chemical properties of Methyl 1-benzyl-2,5-dihydropyrrole-3-carboxylate

An In-Depth Technical Guide to the Chemical Properties and Reactivity of Methyl 1-benzyl-2,5-dihydropyrrole-3-carboxylate

Introduction: A Versatile Heterocyclic Building Block

This compound (CAS No: 101046-34-8) is a functionalized pyrroline derivative that serves as a valuable intermediate in modern organic synthesis.[1] Its structure incorporates a 2,5-dihydropyrrole core, an N-benzyl protecting group, and a methyl ester, creating a molecule with multiple reactive sites ripe for chemical modification.[1] The pyrrole scaffold is a ubiquitous motif in a vast array of biologically active molecules and natural products, making this compound and its derivatives of significant interest to researchers in medicinal chemistry and drug development.[1][2] With a molecular weight of 217.27 g/mol , it occupies a favorable range for developing drug-like molecules.[1][3] This guide provides an in-depth exploration of its chemical properties, synthesis, spectroscopic signature, and reactivity, offering field-proven insights for its application in research.

Physicochemical and Structural Properties

The unique arrangement of the benzyl group and methyl ester on the dihydropyrrole ring dictates the compound's distinct chemical properties and potential for diverse molecular interactions, including hydrogen bonding and π-stacking.[1]

| Property | Value | Reference |

| IUPAC Name | methyl 1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylate | [3] |

| CAS Number | 101046-34-8 | [3] |

| Molecular Formula | C₁₃H₁₅NO₂ | [1][3] |

| Molecular Weight | 217.27 g/mol | [3] |

| SMILES | COC(=O)C1=CCN(CC2=CC=CC=C2)C1 | [3] |

| Appearance | Clear, colorless oil which may solidify upon standing | [4] |

| Solubility | Soluble in common organic solvents (e.g., Dichloromethane, THF, Ethyl Acetate) | [4] |

Synthesis and Purification

The synthesis of this compound can be achieved through various routes, including multicomponent reactions and Paal-Knorr type syntheses.[1] A prevalent strategy involves the reaction between benzylamine and a suitable acrylate precursor.[1] More advanced methods, such as microwave-assisted N-allylation followed by ring-closing metathesis, have also been developed for analogous N-benzylated structures, highlighting the adaptability of synthetic approaches to this class of compounds.[1]

Experimental Protocol: Representative Synthesis

This protocol describes a general procedure for synthesizing the title compound. The choice of starting materials and conditions is critical for achieving high yield and purity.

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add an appropriate solvent such as ethanol or tetrahydrofuran (THF).

-

Reagent Addition: Add benzylamine (1.0 equivalent) to the solvent. Subsequently, add methyl 2-(bromomethyl)acrylate (1.1 equivalents) dropwise at room temperature. The addition of a non-nucleophilic base like triethylamine (1.2 equivalents) is often necessary to scavenge the HBr formed during the reaction.

-

Reaction Execution: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within several hours.

-

Workup: After cooling to room temperature, filter the reaction mixture to remove any precipitated salts (e.g., triethylammonium bromide). Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: The resulting residue is purified by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is a suitable eluent system to isolate the pure product, which typically presents as a clear oil.[4]

Caption: General workflow for the synthesis and purification of the title compound.

Spectroscopic Characterization

The structure of this compound is confirmed using a combination of spectroscopic techniques.[1] While a specific published spectrum for this exact molecule is not detailed in the provided context, the expected spectral features can be reliably predicted based on its constituent functional groups.

-

¹H NMR Spectroscopy: The proton NMR spectrum would exhibit characteristic signals for the benzyl group protons (a multiplet around 7.2-7.4 ppm), a singlet for the benzylic methylene (CH₂) protons, and distinct signals for the three different methylene groups within the dihydropyrrole ring. The methyl ester protons would appear as a sharp singlet, typically around 3.7 ppm.

-

¹³C NMR Spectroscopy: The carbon spectrum would show signals for the aromatic carbons of the benzyl group, the carbonyl carbon of the ester (around 165-170 ppm), the sp² carbons of the double bond within the ring, and the sp³ carbons of the methylene groups and the methyl ester.[2]

-

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong absorption band corresponding to the C=O stretch of the ester group, typically found around 1710-1730 cm⁻¹. Other significant bands would include C-H stretches for both aromatic and aliphatic protons and a C=C stretching vibration for the double bond in the ring.[2][5]

-

Mass Spectrometry: Mass spectrometry would confirm the molecular weight of the compound, with the molecular ion peak [M]⁺ expected at m/z 217.27.

Chemical Reactivity and Synthetic Potential

The trifunctional nature of this molecule—containing a tertiary amine, an α,β-unsaturated ester, and an N-benzyl group—provides a rich platform for synthetic transformations.

Ester Group Transformations

The methyl ester is a versatile handle for further modification.

-

Hydrolysis: The ester can be readily hydrolyzed to the corresponding carboxylic acid under basic conditions (e.g., using LiOH or NaOH in a methanol/water mixture) or acidic conditions.[1] This transformation is fundamental for preparing amide derivatives via subsequent coupling reactions.[2] Enzymatic methods using lipases can also offer a mild and selective alternative for deprotection.[6]

-

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to the corresponding primary alcohol, yielding (1-benzyl-2,5-dihydro-1H-pyrrol-3-yl)methanol. This opens pathways to ethers, halides, and other alcohol-derived functional groups.[1]

Caption: Key transformations of the methyl ester functionality.

Reactions at the Dihydropyrrole Core

The core heterocyclic ring is also reactive.

-

Oxidation: The 2,5-dihydropyrrole ring can be oxidized to the fully aromatic pyrrole system.[1] This is a crucial step for accessing a wide range of substituted pyrrole-3-carboxylates. Common oxidizing agents for this transformation include potassium permanganate or chromium trioxide.[1]

-

Cycloaddition Reactions: The double bond within the dihydropyrrole ring can act as a dipolarophile in [3+2] cycloaddition reactions, allowing for the construction of more complex, fused heterocyclic systems.[7][8] This reactivity is a powerful tool for building molecular complexity in a single step.

Caption: Reactivity of the 2,5-dihydropyrrole core structure.

Applications in Research and Drug Discovery

The structural features of this compound make it a compound of interest in several scientific domains.

-

Medicinal Chemistry: It serves as a key starting material for synthesizing libraries of novel heterocyclic compounds for biological screening.[1] The pyrrole nucleus is a privileged scaffold in drug discovery, and derivatives have shown potential antimicrobial and anticancer properties.[1] For example, related pentasubstituted pyrroles have been synthesized as intermediates in the total synthesis of major pharmaceuticals like atorvastatin.[4][9]

-

Synthetic Intermediate: Its utility as a versatile intermediate allows for the preparation of more elaborate and complex organic molecules and heterocyclic systems.[1]

-

Material Science: While less explored, pyrrole derivatives are known for their conductive and photoluminescent properties, suggesting potential applications in the development of organic electronics, sensors, or light-emitting materials.[1]

Conclusion

This compound is a synthetically accessible and highly versatile chemical entity. Its well-defined physicochemical properties and the predictable reactivity of its functional groups make it an invaluable tool for researchers. From its role as a foundational scaffold in the synthesis of potential therapeutic agents to its use as a building block for complex molecular architectures, this compound represents an important asset in the toolkit of modern organic and medicinal chemists.

References

- 1. Buy this compound | 101046-34-8 [smolecule.com]

- 2. mdpi.com [mdpi.com]

- 3. This compound 95% | CAS: 101046-34-8 | AChemBlock [achemblock.com]

- 4. digitalcommons.dartmouth.edu [digitalcommons.dartmouth.edu]

- 5. mdpi.com [mdpi.com]

- 6. Enzymatic removal of carboxyl protecting groups. 2. Cleavage of the benzyl and methyl moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Radical [3+2] cycloaddition enables polysubstituted pyrrole synthesis via a visible-light-mediated reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. Photocatalytic (3 + 2) dipolar cycloadditions of aziridines driven by visible-light - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 9. Methyl 1-benzyl-5-methyl-2,4-diphenyl-1H-pyrrole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Structure Elucidation of Methyl 1-benzyl-2,5-dihydropyrrole-3-carboxylate

This guide provides a comprehensive walkthrough of the analytical methodologies and data interpretation required for the unambiguous structure elucidation of methyl 1-benzyl-2,5-dihydropyrrole-3-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document offers not just procedural steps, but also the underlying scientific rationale, ensuring a deep understanding of the entire process.

Introduction and Strategic Overview

This compound, with the molecular formula C₁₃H₁₅NO₂, is a heterocyclic compound of interest in medicinal chemistry and organic synthesis.[1] Its dihydropyrrole core is a scaffold found in numerous biologically active molecules.[1] Accurate structural confirmation is a critical prerequisite for any further investigation into its chemical reactivity, biological activity, and potential applications as a synthetic intermediate.[1]

The elucidation of its structure is a multi-faceted process that relies on the synergistic application of several spectroscopic techniques. No single method provides all the necessary information; instead, a composite picture of the molecule is built by piecing together data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. This guide will detail the logical workflow for acquiring and interpreting this data to arrive at a definitive structural assignment.

Below is a conceptual workflow illustrating the integrated approach to structure elucidation.

Caption: Integrated workflow for the structure elucidation of a target compound.

Foundational Analysis: Molecular Formula and Unsaturation

Before delving into detailed spectroscopic analysis, the molecular formula (C₁₃H₁₅NO₂) and the degree of unsaturation are fundamental starting points. The molecular weight of this compound is 217.26 g/mol .[1]

The degree of unsaturation (DoU), also known as the index of hydrogen deficiency, is calculated using the formula:

DoU = C + 1 - (H/2) - (X/2) + (N/2)

For C₁₃H₁₅NO₂: DoU = 13 + 1 - (15/2) + (1/2) = 7

A DoU of 7 indicates the presence of rings and/or double bonds. In the proposed structure, this is accounted for by the benzene ring (4 degrees of unsaturation), the dihydropyrrole ring (1 degree of unsaturation), and the carbonyl group of the ester (1 degree of unsaturation), and the double bond within the dihydropyrrole ring (1 degree of unsaturation), totaling 7 degrees.

Mass Spectrometry: Determining the Molecular Mass and Fragmentation Pattern

Mass spectrometry provides the molecular weight of the compound and offers clues about its structure through fragmentation analysis.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: A dilute solution of the purified compound is prepared in a volatile solvent (e.g., methanol or dichloromethane).

-

Injection: The sample is introduced into the mass spectrometer.

-

Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Data Interpretation

| Ion | Predicted m/z | Interpretation |

| [M]⁺ | 217 | Molecular ion peak, confirming the molecular weight. |

| [M-OCH₃]⁺ | 186 | Loss of the methoxy radical from the ester group. |

| [M-COOCH₃]⁺ | 158 | Loss of the carbomethoxy group. |

| [C₇H₇]⁺ | 91 | Tropylium ion, a characteristic fragment for a benzyl group. |

| [C₆H₅CH₂]⁺ | 91 | Benzyl cation, which rearranges to the stable tropylium ion. |

The presence of a prominent peak at m/z 91 is a strong indicator of a benzyl substituent. The losses of 31 and 59 mass units are characteristic of a methyl ester.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: A small amount of the solid or liquid sample is placed directly on the ATR crystal.

-

Data Acquisition: The IR spectrum is recorded.

Data Interpretation

| Wavenumber (cm⁻¹) | Predicted Intensity | Vibration | Functional Group |

| ~3050-3030 | Medium | C-H stretch | Aromatic C-H |

| ~2950-2850 | Medium | C-H stretch | Aliphatic C-H |

| ~1715-1735 | Strong | C=O stretch | Ester |

| ~1650-1670 | Medium-Weak | C=C stretch | Alkene |

| ~1200-1000 | Strong | C-O stretch | Ester |

The strong absorption around 1720 cm⁻¹ is indicative of the ester carbonyl group. The peaks above 3000 cm⁻¹ suggest the presence of aromatic C-H bonds, while those slightly below 3000 cm⁻¹ are characteristic of aliphatic C-H bonds. The C=C stretch of the dihydropyrrole ring is also expected in the 1650-1670 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of the molecule. A combination of 1D (¹H and ¹³C) and 2D NMR experiments is employed for a complete structural assignment.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃).

-

Data Acquisition: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra are acquired on a high-field NMR spectrometer.

¹H NMR Spectroscopy: Proton Environment and Connectivity

¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environments, and their neighboring protons.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.25-7.35 | m | 5H | Ar-H (benzyl) |

| ~6.80 | t | 1H | H-4 |

| ~4.30 | s | 2H | N-CH₂-Ph |

| ~3.70 | s | 3H | O-CH₃ |

| ~3.60 | d | 2H | H-2 |

| ~3.40 | d | 2H | H-5 |

Interpretation:

-

The multiplet between 7.25 and 7.35 ppm integrating to 5 protons is characteristic of a monosubstituted benzene ring (the benzyl group).

-

The singlet at ~4.30 ppm integrating to 2 protons corresponds to the benzylic methylene group (N-CH₂-Ph).

-

The singlet at ~3.70 ppm integrating to 3 protons is assigned to the methyl ester protons (O-CH₃).

-

The signals for the dihydropyrrole ring protons (H-2, H-4, and H-5) are expected in the aliphatic region.

¹³C NMR Spectroscopy: Carbon Skeleton

¹³C NMR spectroscopy provides information about the number of different types of carbon atoms in the molecule.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~165.0 | C=O (ester) |

| ~138.0 | C-ipso (benzyl) |

| ~135.0 | C-3 |

| ~129.0 | C-para (benzyl) |

| ~128.5 | C-ortho (benzyl) |

| ~127.5 | C-meta (benzyl) |

| ~125.0 | C-4 |

| ~55.0 | N-CH₂-Ph |

| ~52.0 | C-2 |

| ~51.0 | O-CH₃ |

| ~49.0 | C-5 |

Interpretation:

-

The signal at ~165.0 ppm is characteristic of an ester carbonyl carbon.

-

The signals between ~127 and ~138 ppm are assigned to the aromatic carbons of the benzyl group.

-

The remaining signals correspond to the carbons of the dihydropyrrole ring and the methyl ester.

2D NMR Spectroscopy: Confirming Connectivity

2D NMR experiments, such as COSY, HSQC, and HMBC, are crucial for confirming the connectivity of the atoms and finalizing the structure.

-

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through 2-3 bonds). We would expect to see correlations between the protons on C-4 and C-5, and between the protons on C-2 and the vinylic proton on C-4.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbons to which they are directly attached. This allows for the unambiguous assignment of the protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2-3 bonds away. This is particularly useful for identifying quaternary carbons and piecing together the molecular fragments.

The logical relationship of these 2D NMR techniques in confirming the structure is illustrated below.

References

The Diverse Biological Activities of Pyrroline Derivatives: A Technical Guide for Drug Discovery Professionals

The pyrroline scaffold, a five-membered nitrogen-containing heterocycle, represents a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its inherent structural features and synthetic tractability have made it a focal point for the development of novel therapeutics targeting a wide array of diseases. This in-depth technical guide provides a comprehensive overview of the significant biological activities of pyrroline derivatives, delving into their mechanisms of action, and presenting detailed experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of innovative therapeutic agents.

Section 1: The Anticancer Potential of Pyrroline Derivatives

Pyrroline derivatives have emerged as a promising class of anticancer agents, demonstrating efficacy against various cancer cell lines through diverse mechanisms of action.[2][3] These compounds have been shown to induce apoptosis, inhibit key protein kinases, and arrest the cell cycle, thereby impeding tumor growth and proliferation.[4][5]

Mechanism of Action: Inducing Apoptosis and Inhibiting Kinase Signaling

A primary mechanism by which pyrroline derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. Certain derivatives have been found to trigger the intrinsic apoptotic pathway, characterized by the activation of caspase-9.[6] For instance, some pyrrolo[2,3-d]pyrimidine derivatives have been shown to induce apoptosis by increasing the levels of pro-apoptotic proteins like Bax and cleaved caspase-3, while decreasing the levels of the anti-apoptotic protein Bcl-2.[4][7]

Furthermore, many pyrroline-based compounds act as potent inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are crucial for cancer cell signaling and angiogenesis.[2] By binding to these kinases, they block downstream signaling pathways, such as the PI3K/AKT/mTOR pathway, that are essential for tumor cell survival and proliferation.[2][7]

Signaling Pathway: Apoptosis Induction by Pyrroline Derivatives

Caption: Intrinsic apoptosis pathway activated by pyrroline derivatives.

Quantitative Assessment of Anticancer Activity

The cytotoxic effects of pyrroline derivatives are typically quantified by determining their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrrolo[2,3-d]pyrimidine (10a) | PC3 (Prostate) | 0.19 | [4] |

| Pyrrolo[2,3-d]pyrimidine (10b) | MCF-7 (Breast) | 1.66 | [4] |

| Pyrrolo[2,3-d]pyrimidine (9e) | A549 (Lung) | 4.55 | [4] |

| Thiazolidin-4-one derivative (7c) | HT29 (Colon) | 0.02-17.02 (range) | [8] |

| Tetrazolopyrrolidine-1,2,3-triazole (7a) | HeLa (Cervical) | 0.32 | [9] |

| Tetrazolopyrrolidine-1,2,3-triazole (7i) | HeLa (Cervical) | 1.80 | [9] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Workflow: MTT Assay

Caption: Step-by-step workflow of the MTT assay.

Detailed Steps:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours.[10]

-

Compound Treatment: Treat the cells with various concentrations of the pyrroline derivative and incubate for 48-72 hours.[10]

-

MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well, then incubate for 1.5 hours at 37°C.[10]

-

Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to dissolve the formazan crystals.[10]

-

Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.[10]

Section 2: Antimicrobial Efficacy of Pyrroline Derivatives

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Pyrroline derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens, making them attractive candidates for the development of new anti-infective drugs.[11][12]

Spectrum of Activity and Potency

Pyrroline derivatives have shown broad-spectrum antibacterial activity, including against multidrug-resistant strains of Mycobacterium tuberculosis.[12] They are also effective against various Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli.[11] The minimum inhibitory concentration (MIC) is a key measure of the potency of an antimicrobial agent.

| Compound Class/Name | Microorganism | MIC (µg/mL) | Reference |

| Pyrrole benzamide derivatives | Staphylococcus aureus | 3.12 - 12.5 | [11] |

| Marinopyrrole A derivative | Methicillin-resistant Staphylococcus epidermidis (MRSE) | 0.008 | [11] |

| Phallusialides A and B | Methicillin-resistant Staphylococcus aureus (MRSA) | 32 | [11] |

| Phallusialides A and B | Escherichia coli | 64 | [11] |

| BM212 | Mycobacterium tuberculosis | 0.7 - 1.5 | [12] |

Experimental Protocol: Kirby-Bauer Disk Diffusion Assay

The Kirby-Bauer disk diffusion method is a widely used qualitative test to determine the susceptibility of bacteria to antimicrobials.

Detailed Steps:

-

Inoculum Preparation: Prepare a standardized inoculum of the test bacterium (e.g., to 0.5 McFarland standard).

-

Plate Inoculation: Uniformly streak the inoculum onto a Mueller-Hinton agar plate using a sterile swab to create a lawn of bacteria.[13]

-

Disk Application: Aseptically apply paper disks impregnated with a known concentration of the pyrroline derivative onto the agar surface.[14]

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the zone of clearing around each disk, which indicates the extent of growth inhibition.

Section 3: Anti-inflammatory Properties of Pyrroline Derivatives

Chronic inflammation is a key contributor to various diseases, including arthritis and inflammatory bowel disease. Pyrroline derivatives have exhibited potent anti-inflammatory effects, primarily through the inhibition of key inflammatory pathways.[15][16]

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a central regulator of the inflammatory response.[17] Upon stimulation by pro-inflammatory signals, the IκBα protein is phosphorylated and degraded, allowing the p50/p65 NF-κB dimer to translocate to the nucleus and activate the transcription of inflammatory genes, such as those for TNF-α and IL-6.[18] Certain pyrroline derivatives have been shown to inhibit the NF-κB pathway by preventing the phosphorylation and subsequent degradation of IκBα.[17]

Signaling Pathway: NF-κB Inhibition by Pyrroline Derivatives

Caption: Inhibition of the NF-κB signaling pathway by pyrroline derivatives.

In Vivo Evaluation: Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model in rodents is a classic and reliable method for evaluating the acute anti-inflammatory activity of compounds.[19][20]

Detailed Steps:

-

Animal Acclimatization: Acclimate rodents (typically rats or mice) to the laboratory conditions.

-

Compound Administration: Administer the pyrroline derivative or a reference anti-inflammatory drug (e.g., indomethacin) intraperitoneally or orally.[21]

-

Induction of Edema: After a set time (e.g., 30 minutes), inject a 1% solution of carrageenan into the subplantar region of the right hind paw of each animal.[20][21]

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[21]

-

Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Section 4: Neuroprotective Effects of Pyrroline Derivatives

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by progressive neuronal loss. Pyrroline derivatives have shown promise as neuroprotective agents by mitigating oxidative stress and modulating neurotransmitter systems.[22]

Mechanisms of Neuroprotection

The neuroprotective effects of pyrroline derivatives are multifaceted. They can act as antioxidants, scavenging reactive oxygen species (ROS) that contribute to neuronal damage. Additionally, some derivatives can modulate cholinergic and glutamatergic neurotransmission, which are crucial for cognitive function.[22][23]

Experimental Protocol: In Vitro Neuroprotection Assay

An in vitro model using neuronal cell lines (e.g., PC12 or SH-SY5Y) and a neurotoxin (e.g., 6-hydroxydopamine, 6-OHDA) can be used to assess neuroprotective activity.[24]

Detailed Steps:

-

Cell Culture: Culture neuronal cells in an appropriate medium.

-

Pre-treatment: Treat the cells with the pyrroline derivative for a specified period.

-

Neurotoxin Exposure: Expose the cells to a neurotoxin like 6-OHDA to induce cell death.

-

Viability Assessment: Assess cell viability using methods such as the MTT assay or by counting viable cells.[23]

-

Biochemical Analysis: Measure markers of oxidative stress (e.g., ROS levels) and apoptosis to elucidate the mechanism of protection.[22]

Conclusion

The pyrroline scaffold is a versatile and valuable platform for the design and development of novel therapeutic agents. The diverse biological activities of its derivatives, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects, underscore their significant potential in addressing a wide range of unmet medical needs. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of new pyrroline-based compounds, facilitating the identification and optimization of promising drug candidates. As research in this area continues, it is anticipated that pyrroline derivatives will play an increasingly important role in the future of medicine.

References

- 1. researchgate.net [researchgate.net]

- 2. Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. eurekaselect.com [eurekaselect.com]

- 5. researchgate.net [researchgate.net]

- 6. Pyrrole‐Tethered Bisbenzoxazole Derivatives: Apoptosis‐Inducing Agents Targeting Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. MTT (Assay protocol [protocols.io]

- 11. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Bactericidal Activities of the Pyrrole Derivative BM212 against Multidrug-Resistant and Intramacrophagic Mycobacterium tuberculosis Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 13. microbenotes.com [microbenotes.com]

- 14. Antimicrobial Sensitivity Testing: Kirby Bauer Disk of Diffusion Method – WPUNJ Microbiology Laboratory Manual [press.wpunj.edu]

- 15. Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Inhibition of the NF-kappaB signaling pathway mediates the anti-inflammatory effects of petrosaspongiolide M - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 20. Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 21. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 23. preprints.org [preprints.org]

- 24. researchgate.net [researchgate.net]

An In-Depth Technical Guide on the Strategic Application of Methyl 1-benzyl-2,5-dihydropyrrole-3-carboxylate in Neuropharmacology

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 1-benzyl-2,5-dihydropyrrole-3-carboxylate is a pivotal synthetic intermediate, primarily recognized for its role in the development of potent and selective dopamine transporter (DAT) inhibitors. While the compound itself is not the final active pharmacological agent, its structural scaffold is fundamental to creating molecules that modulate dopaminergic neurotransmission. This guide delineates the strategic importance of this precursor, elucidates the mechanism of action of its derivative compounds—dopamine reuptake inhibitors—and provides validated experimental protocols for their characterization. The focus is on the causality behind experimental design and the practical application of this chemistry in the pursuit of novel therapeutics for neurological and psychiatric disorders.

Introduction: The Strategic Value of a Precursor

In the landscape of medicinal chemistry, the value of a molecule is often defined by its potential to be transformed into a biologically active agent. This compound is a prime example of such a strategic asset.[1] Its dihydropyrrole core serves as a versatile scaffold for the synthesis of novel drug candidates with diverse pharmacological activities.[1] Although some research has explored its potential antimicrobial or anticancer properties, its most significant application lies in serving as a foundational building block for more complex molecules, particularly those targeting the dopamine transporter (DAT).[1]

The DAT is a critical protein in the central nervous system responsible for the reuptake of dopamine from the synaptic cleft, thereby terminating its signal.[2][3][4] The inhibition of this transporter is a key mechanism for treating conditions like Attention-Deficit/Hyperactivity Disorder (ADHD), narcolepsy, and certain forms of depression.[2][5] It is also the primary mechanism of action for psychostimulants like cocaine, making the development of DAT inhibitors with specific pharmacological profiles a major goal for treating substance use disorders.[2][6] This guide focuses on the ultimate mechanistic purpose of synthesizing compounds from this compound: the potent and selective inhibition of the dopamine transporter.

Physicochemical Profile and Synthesis

Understanding the fundamental properties of the precursor is crucial for its effective utilization in multi-step synthetic campaigns.

| Property | Value | Reference |

| IUPAC Name | methyl 1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylate | [7] |

| CAS Number | 101046-34-8 | [7] |

| Molecular Formula | C13H15NO2 | [1][7] |

| Molecular Weight | 217.27 g/mol | [7] |

| Appearance | Clear, colorless oil which may solidify upon standing | [8] |

| Purity | Typically ≥95% | [7] |

The synthesis of this precursor is often achieved through reactions like the Paal-Knorr reaction or multicomponent reactions.[1] A common method involves the reaction of benzylamine with methyl acrylate, often facilitated by a catalyst like palladium on carbon.[1] The resulting dihydropyrrole structure is then amenable to a variety of chemical modifications, including oxidation to pyrrole-3-carboxylic acid derivatives or reduction to corresponding alcohols, highlighting its versatility as a synthetic intermediate.[1]

Core Mechanism of Action: Dopamine Transporter (DAT) Inhibition

The primary therapeutic goal of using this compound as a starting material is to create compounds that function as dopamine reuptake inhibitors (DRIs).[2][5]

The Role of the Dopamine Transporter

The dopamine transporter (DAT) is a membrane-spanning protein located on the presynaptic terminals of dopaminergic neurons.[4][9] Its function is to actively clear dopamine from the synaptic cleft, transporting it back into the presynaptic neuron for repackaging into vesicles or metabolic breakdown.[3][4] This reuptake process is a crucial regulator of both the duration and intensity of dopaminergic signaling.[3]

The Inhibitory Action

DRIs function by binding to the dopamine transporter, physically blocking the reabsorption of dopamine from the synapse.[5][6] This inhibition leads to an accumulation of dopamine in the extracellular space, resulting in an increased concentration and prolonged presence of the neurotransmitter in the synaptic cleft.[2][5] The elevated levels of dopamine enhance its ability to bind to and activate postsynaptic dopamine receptors, thereby amplifying dopaminergic neurotransmission.[2] This amplified signaling in brain regions like the prefrontal cortex and striatum can improve attention, motivation, and motor control.[5]

Structural Basis of Inhibition

Recent structural studies of the human dopamine transporter have revealed distinct binding modes for different classes of inhibitors.[10][11] For instance, cocaine stabilizes the transporter in an outward-facing conformation, while other inhibitors like benztropine and GBR12909 stabilize it in an inward-facing state.[10][11] These findings provide a structural framework for the rational design of new DAT inhibitors, enabling the development of compounds with desired properties, such as reduced abuse potential.[10][11] The pyrrole-based scaffold derived from the title compound can be elaborated to create analogs that fit into these binding pockets with high affinity and selectivity.

Caption: Mechanism of Dopamine Reuptake Inhibition.

Experimental Validation and Characterization Protocols

The development of novel DAT inhibitors requires rigorous in vitro characterization to determine their potency, selectivity, and mechanism of action. The following protocols are standard in the field for evaluating compounds synthesized from precursors like this compound.

Protocol 1: In Vitro Dopamine Uptake Inhibition Assay

This assay is the gold standard for quantifying a compound's ability to block DAT function.[9][12][13] It measures the inhibition of radiolabeled dopamine uptake into cells engineered to express the human dopamine transporter (hDAT).

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound at the hDAT.

Materials:

-

HEK-293 or COS-7 cells stably or transiently expressing hDAT.[9]

-

96-well cell culture plates.[9]

-

Assay Buffer (e.g., Krebs-HEPES buffer).[14]

-

[3H]Dopamine (radiolabeled substrate).[15]

-

Test compound and a reference inhibitor (e.g., GBR 12909).[15]

-

Scintillation cocktail and a microplate scintillation counter.[15]

Step-by-Step Methodology:

-

Cell Plating: Seed hDAT-expressing cells into a 96-well plate at an appropriate density (e.g., 20,000-50,000 cells/well) and culture overnight.[9] Plate non-transfected cells in separate wells to determine non-specific uptake.[9]

-

Compound Preparation: Prepare serial dilutions of the test compound and reference inhibitor in assay buffer.

-

Assay Initiation: On the day of the experiment, aspirate the culture medium. Wash the cells once with 100 µL of pre-warmed assay buffer.[15]

-

Pre-incubation: Add 50 µL of the diluted test compounds, vehicle control (for total uptake), or a high concentration of a potent reference inhibitor (for non-specific uptake) to the appropriate wells. Pre-incubate the plate at 37°C for 10-20 minutes.[15]

-

Substrate Addition: Initiate the uptake reaction by adding 50 µL of assay buffer containing [3H]Dopamine (at a final concentration near its Km value) to all wells.[15]

-

Incubation: Incubate the plate at 37°C for a short, defined period (e.g., 5-10 minutes) that falls within the linear range of dopamine uptake.[15]

-

Termination: Terminate the reaction by rapidly washing the cells three times with 200 µL of ice-cold assay buffer to remove extracellular [3H]Dopamine.[15]

-

Cell Lysis: Lyse the cells by adding 100 µL of 1% SDS or a suitable lysis buffer to each well.[15]

-

Quantification: Transfer the lysate to scintillation vials, add scintillation cocktail, and quantify the radioactivity (in counts per minute, CPM) using a scintillation counter.[9]

-

Data Analysis: Calculate specific uptake by subtracting the non-specific CPM from the total CPM. Plot the percentage of specific uptake against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[15]

Protocol 2: Radioligand Binding Assay

This assay measures the affinity (Ki) of a test compound for the DAT by assessing its ability to compete with a known radioligand that binds to the transporter.

Objective: To determine the binding affinity (Ki) of a test compound for the hDAT.

Materials:

-

Cell membrane preparations from hDAT-expressing cells.

-

Radioligand specific for DAT (e.g., [3H]WIN 35,428 or [3H]CFT).[14][16]

-

Glass fiber filter mats and a cell harvester.

-

Binding buffer.

-

Test compound and a known displacer (e.g., cocaine).

Step-by-Step Methodology:

-

Reaction Setup: In a 96-well plate, combine the hDAT membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of the test compound in binding buffer.

-

Control Wells: Include wells for "total binding" (radioligand + membranes, no inhibitor) and "non-specific binding" (radioligand + membranes + a high concentration of a known displacer).

-

Incubation: Incubate the plate at a set temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).[14][16]

-

Termination: Terminate the binding reaction by rapid filtration through glass fiber filter mats using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Quickly wash the filters with ice-cold binding buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filter mats into scintillation vials, add scintillation cocktail, and measure the radioactivity.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 of the test compound from a competition binding curve and then calculate the Ki value using the Cheng-Prusoff equation.

Caption: Standard In Vitro Assay Workflows for DAT Inhibitors.

Conclusion and Future Directions

This compound represents a strategically vital starting point for the synthesis of novel dopamine transporter inhibitors. While not an active agent itself, its chemical structure provides the necessary scaffold for developing compounds that can potently and selectively modulate dopaminergic signaling. The core mechanism of action for these derivative compounds is the blockade of dopamine reuptake, which increases synaptic dopamine levels and enhances neurotransmission.[2][5] This mechanism is a validated therapeutic strategy for a range of CNS disorders.[5]

Future research should focus on leveraging this precursor to synthesize analogs with fine-tuned pharmacological profiles. By systematically modifying the core structure, it is possible to develop DRIs that exhibit distinct binding kinetics, transporter conformational preferences, and selectivity over other monoamine transporters (i.e., for serotonin and norepinephrine).[3][9] The ultimate goal is to create next-generation therapeutics with improved efficacy and minimized side effects, particularly a lower potential for abuse compared to classical psychostimulants.[6] The robust experimental protocols detailed herein provide the self-validating framework necessary to characterize these novel agents and advance the field of neuropharmacology.

References

- 1. Buy this compound | 101046-34-8 [smolecule.com]

- 2. Dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Dopamine synthesis and transport: current and novel therapeutics for parkinsonisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are Dopamine reuptake inhibitors and how do they work? [synapse.patsnap.com]

- 6. Dopamine_reuptake_inhibitor [bionity.com]

- 7. achemblock.com [achemblock.com]

- 8. digitalcommons.dartmouth.edu [digitalcommons.dartmouth.edu]

- 9. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dopamine reuptake and inhibitory mechanisms in human dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Binding of cocaine-like radioligands to the dopamine transporter at 37 degrees C: effect of Na+ and substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Methyl 1-benzyl-2,5-dihydropyrrole-3-carboxylate (CAS: 101046-34-8)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl 1-benzyl-2,5-dihydropyrrole-3-carboxylate is a functionalized heterocyclic compound of significant interest in synthetic and medicinal chemistry. Its unique structure, featuring a dihydropyrrole core, a benzyl protecting group, and a reactive methyl ester, makes it a versatile building block for the synthesis of more complex molecular architectures and novel therapeutic agents. This guide provides an in-depth analysis of its chemical properties, synthesis, characterization, reactivity, and applications, offering a technical resource for professionals in drug discovery and chemical research.

Core Compound Analysis

This compound (CAS No. 101046-34-8) is an organic compound belonging to the pyrrole derivative family.[1] The dihydropyrrole ring is a prevalent scaffold in numerous biologically active molecules, making this compound a valuable precursor for pharmaceutical development.[1] Its molecular structure combines the rigidity of the five-membered ring with multiple reactive sites, enabling diverse chemical modifications.

Physicochemical Properties

A summary of the key properties of the compound is presented below.

| Property | Value | Reference(s) |

| CAS Number | 101046-34-8 | [2] |

| Molecular Formula | C₁₃H₁₅NO₂ | [1][2] |

| Molecular Weight | 217.27 g/mol | [2] |

| IUPAC Name | methyl 1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylate | [2] |

| SMILES | COC(=O)C1=CCN(CC2=CC=CC=C2)C1 | [2] |

| Purity (Typical) | ≥95% | [2] |

Structural Features and Significance

The molecule's architecture is key to its utility. The N-benzyl group serves as a common protecting group in organic synthesis, which can be removed under specific conditions if required. The α,β-unsaturated ester functionality is a Michael acceptor and can participate in a variety of addition and cycloaddition reactions. The dihydropyrrole ring itself can be a target for oxidation, reduction, or other ring-modifying reactions.[1]

Caption: Structure of this compound.

Synthesis and Characterization

The synthesis of this compound can be achieved through several routes. A prevalent and logical approach involves the olefination of a corresponding ketone precursor, such as N-benzyl-3-pyrrolidinone. The Horner-Wadsworth-Emmons (HWE) reaction is particularly well-suited for this transformation, offering high stereoselectivity and yielding water-soluble phosphate byproducts that simplify purification.

Caption: General workflow for the synthesis and characterization of the title compound.

Field-Proven Experimental Protocol: Horner-Wadsworth-Emmons Olefination

This protocol describes a representative synthesis. Causality: The choice of a strong, non-nucleophilic base like sodium hydride is critical to deprotonate the phosphonate ester, generating the nucleophilic carbanion necessary to attack the ketone carbonyl. Anhydrous THF is used as the solvent to prevent quenching of the carbanion.

| Step | Procedure | Rationale / Self-Validation Check |

| 1 | To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous THF at 0 °C under a nitrogen atmosphere, add methyl 2-(dimethoxyphosphoryl)acetate (1.1 eq.) dropwise. | The formation of the phosphonate carbanion is an exothermic reaction. A successful reaction is indicated by the cessation of hydrogen gas evolution. |

| 2 | Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. | This ensures the complete formation of the ylide before the addition of the ketone, maximizing yield. |

| 3 | Cool the reaction mixture back to 0 °C and add a solution of N-benzyl-3-pyrrolidinone (1.0 eq.) in anhydrous THF dropwise. | The ketone is added slowly to control the reaction temperature and prevent side reactions. |

| 4 | Allow the reaction to warm to room temperature and stir for 12-16 hours. | Reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting ketone. |

| 5 | Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. | This step safely neutralizes any remaining base and decomposes the reaction complex. |

| 6 | Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. | Standard workup procedure to isolate the crude product from the aqueous phase and salts. |

| 7 | Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient). | This step separates the desired product from unreacted starting materials and the phosphate byproduct, yielding the pure compound. |

Characterization and Data Interpretation

The structural integrity and purity of the synthesized this compound must be confirmed through standard analytical techniques.[1]

| Technique | Expected Data / Interpretation |

| ¹H NMR | Signals corresponding to the benzyl protons (aromatic and CH₂), the methyl ester protons (singlet, ~3.7 ppm), and distinct signals for the protons on the dihydropyrrole ring, including the vinylic proton (~6.5-7.0 ppm). |

| ¹³C NMR | Resonances for the carbonyl carbon of the ester (~165 ppm), carbons of the double bond, the benzyl group carbons, the methyl ester carbon, and the saturated carbons of the pyrrole ring. |

| IR Spectroscopy | Characteristic absorption bands for the C=O stretch of the α,β-unsaturated ester (~1715 cm⁻¹), the C=C stretch (~1650 cm⁻¹), and C-H stretches of the aromatic and aliphatic groups. |

| Mass Spectrometry | A molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight (217.27). |

Chemical Reactivity and Synthetic Applications

The compound is a versatile intermediate due to its multiple reactive sites.[1]

Caption: Key oxidation and reduction reactions of the title compound.

-

Oxidation : The dihydropyrrole ring can be oxidized to form the corresponding aromatic pyrrole-3-carboxylic acid derivative. Common oxidizing agents for this transformation include potassium permanganate or chromium trioxide.[1] This reaction is useful for accessing highly functionalized aromatic pyrrole systems.

-

Reduction : The methyl ester can be selectively reduced to the corresponding primary alcohol using powerful reducing agents like lithium aluminum hydride (LiAlH₄).[1] Softer reagents like sodium borohydride (NaBH₄) might also effect this reduction, potentially requiring more forcing conditions. This creates a new functional handle for further elaboration.

-

Michael Addition : The electron-deficient double bond is susceptible to conjugate addition by various nucleophiles, a key strategy for introducing substituents at the 4-position of the pyrrolidine ring system.

-

N-Debenzylation : The benzyl group can be removed via catalytic hydrogenation (e.g., H₂, Pd/C), unmasking the secondary amine for further functionalization, such as acylation or alkylation.

Applications in Drug Discovery and Materials Science

The inherent structural features of this compound position it as a valuable scaffold in several scientific domains.

-

Medicinal Chemistry : As a functionalized heterocyclic compound, it serves as a key starting material for synthesizing libraries of novel drug candidates.[1] The pyrrole and pyrrolidine motifs are central to numerous FDA-approved drugs. Research has indicated that this compound and its derivatives possess potential antimicrobial and anticancer properties, likely through interactions with specific enzymes or biological pathways.[1]

-

Synthetic Chemistry : It is a foundational building block for creating more elaborate and complex heterocyclic systems, including alkaloids and other natural product analogs.[1]

-

Material Science : Pyrrole derivatives are known for their conductive and photoluminescent properties. This compound could be explored as a monomer or precursor for the development of novel organic electronic materials, sensors, or light-emitting devices.[1]

Conclusion

This compound is more than a simple chemical intermediate; it is a versatile platform for innovation in chemistry and pharmacology. Its well-defined structure, accessible synthesis, and diverse reactivity profile ensure its continued relevance in the pursuit of novel materials and therapeutics. This guide has outlined its core attributes and provided a framework for its synthesis and application, empowering researchers to leverage its full potential in their work.

References

A Technical Guide to the Spectroscopic Characterization of Methyl 1-benzyl-2,5-dihydropyrrole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the spectroscopic properties of Methyl 1-benzyl-2,5-dihydropyrrole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science.[1] With the molecular formula C₁₃H₁₅NO₂, this molecule features a dihydropyrrole core, a benzyl group attached to the nitrogen, and a methyl ester substituent, bestowing upon it unique chemical and potential biological activities.[1]

Molecular Structure and Predicted Spectroscopic Features

The structural characteristics of this compound are pivotal to understanding its spectroscopic behavior. The dihydropyrrole ring is a partially unsaturated five-membered heterocycle, and the substituents—a benzyl group and a methyl carboxylate—each contribute distinct signals in various spectroscopic analyses.

Predicted ¹H NMR Spectroscopic Data

The proton Nuclear Magnetic Resonance (¹H NMR) spectrum is expected to provide key information about the electronic environment and connectivity of the hydrogen atoms in the molecule. The predicted chemical shifts (δ) in parts per million (ppm) are tabulated below, assuming a standard deuterated chloroform (CDCl₃) solvent.

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Inferred Structural Fragment |

| Aromatic (Benzyl) | 7.20 - 7.40 | Multiplet | - | -CH₂-C₆H₅ |

| Vinylic (C4-H) | ~6.80 | Triplet | ~2.0 | =CH-CH₂- |

| Benzyl Methylene | ~4.60 | Singlet | - | -N-CH₂ -Ph |

| Methylene (C5) | ~3.80 | Doublet of doublets | ~2.0, ~1.5 | -N-CH₂ -CH= |

| Methylene (C2) | ~3.60 | Singlet (broad) | - | =C-CH₂ -N- |

| Methyl Ester | ~3.70 | Singlet | - | -COOCH₃ |

Causality Behind Predicted ¹H NMR Shifts:

-

Aromatic Protons: The protons on the benzyl group are expected to appear in the typical aromatic region of 7.20-7.40 ppm as a complex multiplet due to their coupling with each other.

-

Vinylic Proton: The proton at the C4 position is on a double bond and is therefore expected to be downfield, around 6.80 ppm. Its multiplicity as a triplet arises from coupling to the adjacent methylene protons at C5.

-

Benzyl Methylene Protons: The two protons of the methylene group attached to the nitrogen and the phenyl ring are chemically equivalent and are not coupled to other protons, leading to an expected singlet around 4.60 ppm.

-

Dihydropyrrole Methylene Protons: The protons on the C2 and C5 carbons of the dihydropyrrole ring are in different chemical environments. The C5 protons are adjacent to the vinylic proton and are expected to appear as a doublet of doublets. The C2 protons are adjacent to the ester-substituted carbon and are predicted to be a broad singlet.

-

Methyl Ester Protons: The three protons of the methyl ester group are equivalent and not coupled to other protons, resulting in a sharp singlet at approximately 3.70 ppm.

Predicted ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum will reveal the number of unique carbon environments and their electronic nature.

| Carbon | Predicted Chemical Shift (δ, ppm) | Inferred Structural Fragment |

| Carbonyl (Ester) | ~165 | C =O |

| Aromatic (Benzyl, C1') | ~138 | Quaternary aromatic |

| Aromatic (Benzyl, C2'-C6') | 127 - 129 | C H |

| Vinylic (C3) | ~135 | =C -COOCH₃ |

| Vinylic (C4) | ~125 | =C H- |

| Benzyl Methylene | ~58 | -N-C H₂-Ph |

| Methylene (C5) | ~55 | -N-C H₂-CH= |

| Methylene (C2) | ~53 | =C-C H₂-N- |

| Methyl Ester | ~51 | -COOC H₃ |

Causality Behind Predicted ¹³C NMR Shifts:

-

Carbonyl Carbon: The ester carbonyl carbon is the most deshielded carbon and is expected to appear at the lowest field, around 165 ppm.

-

Aromatic and Vinylic Carbons: The carbons of the benzyl ring and the double bond in the dihydropyrrole ring will resonate in the 125-140 ppm range.

-

Aliphatic Carbons: The methylene carbons of the benzyl group and the dihydropyrrole ring, along with the methyl ester carbon, are sp³ hybridized and will appear at higher fields (50-60 ppm).

Predicted Infrared (IR) Spectroscopic Data

The IR spectrum will highlight the presence of key functional groups through their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| ~3050 - 3030 | C-H stretch | Aromatic |

| ~2950 - 2850 | C-H stretch | Aliphatic |

| ~1720 | C=O stretch | Ester |

| ~1650 | C=C stretch | Alkene |

| ~1600, 1495, 1450 | C=C stretch | Aromatic Ring |

| ~1240 | C-O stretch | Ester |

| ~740, 700 | C-H bend | Monosubstituted benzene |

Interpretation of Predicted IR Absorptions:

-

C-H Stretches: The spectrum will show distinct C-H stretching vibrations for the aromatic and aliphatic protons.

-

Carbonyl Stretch: A strong absorption band around 1720 cm⁻¹ is a clear indicator of the ester carbonyl group.

-

C=C Stretches: The C=C bond of the dihydropyrrole ring and the aromatic C=C bonds of the benzyl group will show characteristic absorptions in the 1650-1450 cm⁻¹ region.

-

C-O Stretch: The C-O single bond of the ester will have a strong stretching vibration around 1240 cm⁻¹.

-

Aromatic Bending: The out-of-plane C-H bending vibrations for the monosubstituted benzene ring are expected to appear as strong bands around 740 and 700 cm⁻¹.

Predicted Mass Spectrometry Data

Mass spectrometry (MS) will provide information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Predicted Fragment |

| 217 | [M]⁺ (Molecular Ion) |

| 158 | [M - COOCH₃]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Rationale for Predicted Fragmentation:

-

Molecular Ion: The molecular ion peak [M]⁺ is expected at an m/z of 217, corresponding to the molecular weight of the compound.

-

Loss of Methyl Ester Group: A common fragmentation pathway for esters is the loss of the alkoxy group, in this case, the methoxycarbonyl radical, leading to a fragment at m/z 158.

-

Tropylium Ion: The benzyl group is prone to cleavage, forming the highly stable tropylium ion at m/z 91, which is a characteristic peak for compounds containing a benzyl moiety.

Experimental Protocols

The successful characterization of this compound relies on the careful execution of its synthesis and the subsequent spectroscopic analyses.

Synthesis of this compound

A common synthetic route involves the reaction of benzylamine with methyl acrylate.[1]

Step-by-Step Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve benzylamine (1 equivalent) and methyl acrylate (1.1 equivalents) in a suitable solvent such as ethanol.

-

Catalyst Addition: Add a catalytic amount of a palladium on carbon (Pd/C) catalyst.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature and filter to remove the catalyst.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of ethyl acetate and hexanes).

-

Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its identity and purity.

Caption: Synthetic workflow for this compound.

Spectroscopic Analysis Workflow

A standardized workflow should be followed for the spectroscopic analysis of the synthesized compound.

Caption: General workflow for the spectroscopic analysis of the target compound.

NMR Spectroscopy Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 or 500 MHz). Standard pulse programs should be used.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) using appropriate software.

-

Analysis: Integrate the ¹H NMR signals, determine the chemical shifts and coupling constants, and assign the signals to the respective protons. Assign the signals in the ¹³C NMR spectrum.

IR Spectroscopy Protocol:

-

Sample Preparation: A thin film of the neat compound can be prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates. Alternatively, a KBr pellet can be made by grinding a small amount of the sample with dry KBr powder and pressing it into a disk.

-

Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry Protocol:

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode.

-

Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to support the proposed structure.

Conclusion

This technical guide provides a comprehensive predicted spectroscopic profile for this compound, grounded in the principles of spectroscopic interpretation and data from analogous compounds. The detailed experimental protocols for its synthesis and characterization offer a practical framework for researchers. This information is intended to facilitate the identification and study of this and related heterocyclic compounds, thereby supporting advancements in drug discovery and materials science.

References

The Synthesis of 2,5-Dihydropyrroles: A Journey Through Time and Chemical Innovation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2,5-dihydropyrrole, also known as 3-pyrroline, is a pivotal heterocyclic scaffold in organic synthesis and medicinal chemistry. Its unique structural features and reactivity have made it a valuable building block in the synthesis of a diverse array of biologically active molecules, including natural products and pharmaceuticals. This guide provides a comprehensive exploration of the discovery and historical evolution of synthetic methodologies for accessing this important molecular framework, offering insights into the chemical principles that have driven progress in this field.

A Historical Perspective: From Classical Condensations to Modern Catalysis

The story of 2,5-dihydropyrrole synthesis is a compelling narrative of chemical ingenuity, evolving from classical, often harsh, reaction conditions to elegant and highly efficient catalytic strategies. Understanding this historical progression is not merely an academic exercise; it provides a deeper appreciation for the underlying chemical principles and the rationale behind contemporary synthetic choices.

The Dawn of Pyrrole Chemistry: The Paal-Knorr Synthesis (1884)

The journey into the synthesis of pyrrole derivatives began in the late 19th century with the seminal work of German chemists Carl Paal and Ludwig Knorr. In 1884, they independently reported that the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia could afford a pyrrole ring.[1][2][3] While the primary product of this reaction is the aromatic pyrrole, the reaction mechanism proceeds through a 2,5-dihydroxytetrahydropyrrole intermediate, which upon dehydration can, under certain conditions, yield 2,5-dihydropyrrole derivatives.[1][4]

The Paal-Knorr synthesis, though primarily aimed at pyrroles, laid the conceptual groundwork for constructing the five-membered nitrogen-containing ring. The initial step involves the nucleophilic attack of the amine on one of the carbonyl groups to form a hemiaminal. This is followed by an intramolecular cyclization where the nitrogen attacks the second carbonyl group, forming the five-membered ring. Subsequent dehydration leads to the final product. The choice of acid catalyst and reaction conditions can influence the outcome, with milder conditions sometimes favoring the isolation of the dihydropyrrole intermediate.

Mechanism of the Paal-Knorr Pyrrole Synthesis

Caption: The Paal-Knorr synthesis proceeds via hemiaminal formation and cyclization.

A Refined Approach: The Clauson-Kaas Synthesis (1952)

Nearly seven decades after the Paal-Knorr synthesis, a significant advancement came from the Danish chemist Niels Clauson-Kaas. In 1952, he developed a method for synthesizing N-substituted pyrroles from 2,5-dialkoxytetrahydrofurans and primary amines.[5][6][7] This reaction, often carried out in the presence of an acid catalyst like acetic acid, proceeds through the in-situ formation of the same 1,4-dicarbonyl intermediate as in the Paal-Knorr synthesis, thus representing a more versatile entry point to the pyrrole core. The milder conditions and broader substrate scope of the Clauson-Kaas synthesis made it a more widely adopted method.

The Catalytic Revolution: Precision and Efficiency in 2,5-Dihydropyrrole Synthesis

The latter half of the 20th century and the dawn of the 21st century witnessed a paradigm shift in organic synthesis, with the advent of powerful catalytic methods. These new strategies offered unprecedented levels of efficiency, selectivity, and functional group tolerance, revolutionizing the synthesis of complex molecules, including 2,5-dihydropyrroles.

Ring-Closing Metathesis (RCM): A Nobel Prize-Winning Strategy

The development of olefin metathesis, a reaction that involves the cutting and reorganizing of carbon-carbon double bonds, culminated in the 2005 Nobel Prize in Chemistry for Yves Chauvin, Robert H. Grubbs, and Richard R. Schrock. Ring-closing metathesis (RCM) quickly emerged as a robust tool for the synthesis of cyclic compounds.[8][9][10] The application of RCM to the synthesis of nitrogen heterocycles, including 2,5-dihydropyrroles, was a significant breakthrough.[8]